molecular formula C11H12Cl2N2O2 B13703693 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine

4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine

Cat. No.: B13703693
M. Wt: 275.13 g/mol
InChI Key: ZKGKIYRUBPXAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-nitrophenyl group and an additional chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine typically involves the reaction of 4-chloronitrobenzene with piperidine. The process can be carried out under reflux conditions with a suitable base such as sodium carbonate. The reaction proceeds through nucleophilic substitution, where the piperidine ring attacks the nitrobenzene derivative, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted piperidine compounds .

Scientific Research Applications

4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-nitrophenyl)piperidine
  • 4-Chloro-1-(2-chloro-4-nitrophenyl)piperidine
  • 4-Chloro-1-(2-chloro-6-methylphenyl)piperidine

Uniqueness

4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

4-chloro-1-(2-chloro-6-nitrophenyl)piperidine

InChI

InChI=1S/C11H12Cl2N2O2/c12-8-4-6-14(7-5-8)11-9(13)2-1-3-10(11)15(16)17/h1-3,8H,4-7H2

InChI Key

ZKGKIYRUBPXAOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1Cl)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.